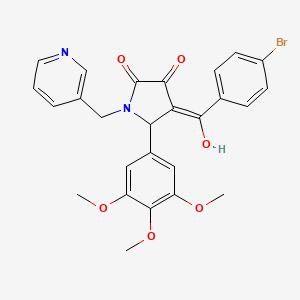![molecular formula C12H26N4O2 B5466784 N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B5466784.png)
N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide, also known as DPBA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBA is a derivative of acetamide and has a hydroxyimino group attached to it. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the development of inflammation, tumors, and viruses. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in the development of inflammation. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of cytokines, which are involved in the development of inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for use in lab experiments. This compound is not water-soluble, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied for its long-term effects, so its safety for long-term use is not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide. One potential direction is the development of this compound-based drugs for the treatment of Alzheimer's disease. Another potential direction is the study of this compound's effects on other viruses, such as Zika virus and Ebola virus. Additionally, this compound could be studied for its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for a variety of diseases and conditions.
Synthesemethoden
The synthesis of N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide involves the reaction of 2-(hydroxyimino)acetamide with 1-chloro-5-dimethylamino-pentane in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound as a white solid with a melting point of 122-124°C.
Wissenschaftliche Forschungsanwendungen
N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of this disease.
Eigenschaften
IUPAC Name |
(2Z)-N-[3-[5-(dimethylamino)pentylamino]propyl]-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O2/c1-16(2)10-5-3-4-7-13-8-6-9-14-12(17)11-15-18/h11,13,18H,3-10H2,1-2H3,(H,14,17)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYXDRYPRHHPRB-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCNCCCNC(=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCCCNCCCNC(=O)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5466709.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5466717.png)
![1-methyl-9-(3-pyridin-3-ylpropanoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5466723.png)
![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5466724.png)
![2-(3-morpholinyl)-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide hydrochloride](/img/structure/B5466726.png)

![3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5466750.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5466767.png)
![N,N-diethyl-4-{[4-hydroxy-2-(3-hydroxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5466768.png)
![N,N,2-trimethyl-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5466783.png)


